5-Bromo-2-chloronicotinonitrile
Overview
Description
5-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloronicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it does not inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions highlight the selective nature of this compound in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered gene expression and metabolic pathways in cells that express this enzyme . This can result in changes in cellular metabolism and the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of the substrates in the cell, affecting various metabolic and signaling pathways. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects . For instance, high doses of this compound can cause toxicity in animal models, affecting liver function and overall health. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. As a CYP1A2 inhibitor, it affects the metabolism of compounds that are substrates of this enzyme . This interaction can lead to changes in metabolic flux and metabolite levels in cells. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is highly permeable and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively transported out of cells . This property allows this compound to exert its effects in various tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with CYP1A2 . This localization is crucial for its inhibitory effects on the enzyme and subsequent biochemical outcomes. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the bromination of 2-chloronicotinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminonicotinonitrile derivative, while oxidation may result in the formation of a corresponding nitro compound.
Scientific Research Applications
5-Bromo-2-chloronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-chloronicotinonitrile include:
- 5-Bromo-2-chloro-4-hydroxypyridine
- 5-Bromo-2-chloro-4-iodopyridine
- 5-Bromo-2-chloro-4-methoxypyridine
- 5-Bromo-2-chloro-3-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms at distinct positions provides unique reactivity and properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405224-23-9 | |
Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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